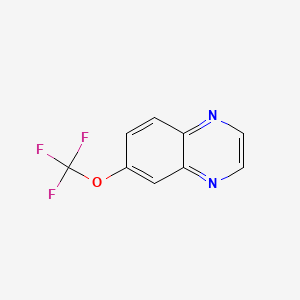

6-(Trifluoromethoxy)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNCFTHPNPDQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681975 | |

| Record name | 6-(Trifluoromethoxy)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-43-8 | |

| Record name | 6-(Trifluoromethoxy)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(Trifluoromethoxy)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-(trifluoromethoxy)quinoxaline, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique electronic properties and metabolic stability to molecules, making this quinoxaline derivative a valuable building block for the development of novel pharmaceuticals and functional materials. This document details the primary synthetic route, including a discussion of the underlying reaction mechanism, a step-by-step experimental protocol, and a thorough characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize 6-(trifluoromethoxy)quinoxaline in a laboratory setting.

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This structural motif is a common feature in a wide array of biologically active molecules, exhibiting diverse pharmacological properties including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing substituent that can significantly modulate the physicochemical properties of a parent molecule.

The strategic placement of a trifluoromethoxy group at the 6-position of the quinoxaline ring system yields 6-(trifluoromethoxy)quinoxaline, a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a detailed exploration of the synthesis of this important compound, with a focus on practical laboratory execution and thorough analytical characterization.

Synthetic Strategy and Mechanism

The most direct and widely employed method for the synthesis of quinoxalines is the condensation reaction between a substituted ortho-phenylenediamine and a 1,2-dicarbonyl compound.[4] This reaction, often referred to as the Hinsberg quinoxaline synthesis, proceeds via a cyclocondensation mechanism.

For the synthesis of 6-(trifluoromethoxy)quinoxaline, the logical precursors are 4-(trifluoromethoxy)benzene-1,2-diamine and a simple 1,2-dicarbonyl compound such as glyoxal.

}

Figure 1: General Synthetic Pathway

The reaction mechanism commences with the nucleophilic attack of one of the amino groups of 4-(trifluoromethoxy)benzene-1,2-diamine on one of the carbonyl carbons of glyoxal, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular cyclization then occurs, wherein the second amino group attacks the remaining carbonyl group (or its hydrated form). A final dehydration step yields the aromatic quinoxaline ring system. The reaction is typically acid-catalyzed to facilitate the dehydration steps.

}

Figure 2: Simplified Reaction Mechanism

Experimental Protocol

This protocol outlines a reliable method for the synthesis of 6-(trifluoromethoxy)quinoxaline from commercially available starting materials.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 4-(Trifluoromethoxy)benzene-1,2-diamine | 658-89-9 | C₇H₇F₃N₂O | 192.14 |

| Glyoxal (40% solution in water) | 107-22-2 | C₂H₂O₂ | 58.04 |

| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 |

| Acetic Acid (AcOH), glacial | 64-19-7 | C₂H₄O₂ | 60.05 |

| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.92 g (10.0 mmol) of 4-(trifluoromethoxy)benzene-1,2-diamine in 30 mL of ethanol.

-

Addition of Reagents: To the stirred solution, add 1.45 mL of a 40% aqueous solution of glyoxal (10.0 mmol). A color change may be observed.

-

Acid Catalysis: Add 0.5 mL of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and evaporate the solvent to yield 6-(trifluoromethoxy)quinoxaline as a solid.

Characterization of 6-(Trifluoromethoxy)quinoxaline

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following analytical data are expected for 6-(trifluoromethoxy)quinoxaline.

Physical Properties:

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₉H₅F₃N₂O |

| Molar Mass | 214.15 g/mol |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoxaline ring system. The protons on the pyrazine ring (at positions 2 and 3) will likely appear as singlets or doublets in the downfield region (typically δ 8.5-9.0 ppm). The protons on the benzene ring will exhibit a more complex splitting pattern, influenced by the trifluoromethoxy substituent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the nitrogen atoms and the trifluoromethoxy group.[5]

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet in the ¹⁹F NMR spectrum will confirm the presence of the -OCF₃ group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of 6-(trifluoromethoxy)quinoxaline.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H aromatic stretching, C=N and C=C stretching of the aromatic rings, and strong C-F and C-O stretching vibrations from the trifluoromethoxy group.

Safety and Handling

-

4-(Trifluoromethoxy)benzene-1,2-diamine: This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6]

-

Glyoxal: Glyoxal is a corrosive substance and can cause severe skin burns and eye damage. It is also a suspected mutagen.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of 6-(trifluoromethoxy)quinoxaline can be reliably achieved through the well-established Hinsberg quinoxaline synthesis by the cyclocondensation of 4-(trifluoromethoxy)benzene-1,2-diamine and glyoxal. This technical guide provides a detailed and practical protocol for this synthesis, along with a comprehensive overview of the expected characterization data. The availability of the starting materials and the straightforward nature of the reaction make this an accessible and valuable compound for researchers in medicinal chemistry and materials science to explore in the development of novel and impactful molecules.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Sato, N. (2000). The Hinsberg Synthesis of Quinoxalines. In Comprehensive Organic Synthesis II (pp. 1-23). Elsevier.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Narsaiah, B., & Kumar, P. S. (2013). A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.

-

MySkinRecipes. (n.d.). 6-(Trifluoromethyl)quinoxaline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Difluoromethoxy)benzene-1,2-diamine. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2022). Journal of Medicinal Chemistry Vol. 65 No. 3. Retrieved from [Link]

- Saeed, A., Shaheen, M., & Abbas, N. (2010). Quinoxaline: A chemical moiety with spectrum of interesting biological activities. Mini-Reviews in Medicinal Chemistry, 10(10), 926-943.

-

MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). EP0260467A2 - Quinoxaline compounds and their preparation and use.

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- McNab, H. (1978). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1023-1027.

-

Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 3. mdpi.com [mdpi.com]

- 4. 2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 6-(Trifluoromethoxy)quinoxaline

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethoxy)quinoxaline

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of 6-(Trifluoromethoxy)quinoxaline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The quinoxaline scaffold is a well-established pharmacophore present in numerous bioactive agents with applications ranging from anticancer to antiviral therapies.[1][2][3] The introduction of a trifluoromethoxy (-OCF3) group is a strategic design element known to enhance critical drug-like properties, including metabolic stability, membrane permeability, and target binding affinity.[4][5]

This document synthesizes available data with expert analysis to present the core physicochemical properties, a plausible synthetic route, and the analytical methodologies required for its characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a vital resource for scientists leveraging this promising molecule in the development of next-generation therapeutics.

The Strategic Advantage of 6-(Trifluoromethoxy)quinoxaline in Medicinal Chemistry

The quinoxaline core, a fusion of a benzene and a pyrazine ring, represents a privileged scaffold in drug design.[1] Its planar, aromatic structure allows for effective π-π stacking interactions with biological targets, while the two nitrogen atoms act as hydrogen bond acceptors, contributing to binding affinity and modulating solubility. Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including roles as kinase inhibitors, and antimicrobial and antiviral agents.[2][6]

The true potential of 6-(Trifluoromethoxy)quinoxaline lies in the synergistic combination of this proven scaffold with the trifluoromethoxy substituent. Fluorine-containing functional groups are a cornerstone of modern medicinal chemistry for several key reasons:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.[5]

-

Modulation of Lipophilicity: The trifluoromethoxy group significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and reach its intracellular target.

-

Improved Binding Affinity: The strong electron-withdrawing nature of the -OCF3 group can alter the electronic distribution of the entire quinoxaline ring system. This modulation can lead to more potent interactions with target proteins, such as the active sites of kinases.[5]

This guide provides the foundational physicochemical data necessary to harness these advantages in rational drug design.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the known and estimated properties of 6-(Trifluoromethoxy)quinoxaline.

| Property | Value | Source / Method | Significance in Drug Development |

| Molecular Formula | C₉H₅F₃N₂O | - | Defines the elemental composition and exact mass. |

| Molecular Weight | 214.15 g/mol | [7] | Influences diffusion rates and membrane transport; a key parameter in Lipinski's Rule of Five. |

| CAS Number | 1215205-43-8 | [7] | Unique identifier for substance registration and literature searches. |

| Appearance | Predicted: Crystalline Solid | Comparison to related quinoxalines | Important for formulation, handling, and solubility assessments. |

| Melting Point | Estimated: 80-120 °C | Based on parent quinoxaline (29-32°C)[1] and increased molecular weight/intermolecular forces from the -OCF3 group. | Defines the solid-state stability and purity of the compound. |

| pKa | Estimated: < 0.5 | Based on parent quinoxaline (pKa = 0.56)[1] and the strong electron-withdrawing effect of the -OCF3 group, which reduces the basicity of the ring nitrogens. | Determines the ionization state at physiological pH, which critically impacts solubility, permeability, and receptor binding. |

| LogP | Estimated: 2.5 - 3.5 | Calculated based on the parent quinoxaline and the known hydrophobic contribution of the -OCF3 group. | A key measure of lipophilicity; predicts membrane permeability, protein binding, and potential for toxicity. |

| Aqueous Solubility | Estimated: Low | Inferred from high estimated LogP and the planar aromatic structure. | Directly impacts bioavailability and the feasibility of intravenous formulations. |

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The most reliable and common method for synthesizing the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][8] For 6-(Trifluoromethoxy)quinoxaline, the logical precursors are 4-(trifluoromethoxy)-1,2-phenylenediamine and glyoxal. The reaction is typically acid-catalyzed and proceeds readily to form the stable aromatic quinoxaline ring.

Caption: Proposed synthesis of 6-(Trifluoromethoxy)quinoxaline.

Spectroscopic Profile

Structural confirmation relies on a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.5-9.0 ppm), with coupling patterns revealing the substitution on both rings.

-

¹³C NMR: Will confirm the presence of nine unique carbon atoms, with the carbon attached to the -OCF3 group showing a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A critical analysis for this molecule. It should display a sharp singlet, confirming the presence and chemical environment of the trifluoromethoxy group. Its chemical shift provides information about the electronic environment.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) should show a prominent molecular ion peak [M+H]⁺ at m/z 215.0429, confirming the elemental formula.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic rings (~3100-3000 cm⁻¹), C=N and C=C stretching vibrations within the heterocyclic system (~1600-1450 cm⁻¹), and strong C-F (~1250-1050 cm⁻¹) and C-O (~1100 cm⁻¹) stretching bands from the trifluoromethoxy group.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The following section details methodologies for determining key physicochemical parameters.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a crucial predictor of a drug's pharmacokinetic behavior. The OECD 107 "Shake-Flask" method is the gold standard.

Causality of the Protocol: This method physically models the partitioning of a molecule between a lipid-like environment (n-octanol) and an aqueous environment (water). Pre-saturating the solvents prevents volume changes during the experiment. Using a buffered aqueous phase ensures the compound remains in a single ionization state, which is critical since LogP only measures the partitioning of the neutral species. Analysis of the aqueous phase is often more accurate, especially for highly lipophilic compounds where the concentration in octanol is very high.

Caption: Workflow for LogP determination via the Shake-Flask method.

Aqueous Solubility Assessment

Aqueous solubility is a primary determinant of bioavailability. The equilibrium shake-flask method provides the most accurate measure of thermodynamic solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 6-(Trifluoromethoxy)quinoxaline to a vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

-

Quantification: Dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV with a standard curve.

Expertise Insight: The choice of buffer is critical. Performing this experiment at multiple pH values (e.g., pH 2.0, 6.5, 7.4) can reveal pH-dependent solubility, which is vital for predicting absorption in different parts of the gastrointestinal tract.

Significance in Drug Discovery and Development

The physicochemical profile of 6-(Trifluoromethoxy)quinoxaline directly informs its potential and challenges as a drug development candidate.

-

Structure-Activity Relationship (SAR) Driver: The potent electron-withdrawing nature of the 6-trifluoromethoxy group significantly influences the electronic character of the quinoxaline core. This can be leveraged to tune the molecule's affinity for specific biological targets. For instance, in kinase inhibitor design, this modification can alter the pKa of the heterocyclic nitrogens, impacting the key hydrogen bond interactions within the ATP-binding pocket.

-

Pharmacokinetic (ADME) Profile:

-

Absorption: The estimated high lipophilicity (LogP 2.5-3.5) suggests good passive diffusion across the gut wall, but the predicted low aqueous solubility may limit the rate and extent of absorption. Formulation strategies such as amorphous solid dispersions may be required.

-

Distribution: High lipophilicity may lead to extensive distribution into tissues and high plasma protein binding, which can affect the free drug concentration available to act on the target.

-

Metabolism: The -OCF3 group is expected to block metabolic attack at the 6-position, a common site of oxidation for aromatic rings. This is a major advantage for improving in-vivo stability.[5]

-

Excretion: The overall metabolic profile will dictate the primary route of excretion.

-

The relationship between these core properties and the drug development pathway is illustrated below.

Caption: Interplay of physicochemical properties in drug development.

Conclusion

6-(Trifluoromethoxy)quinoxaline is a strategically designed chemical entity that combines the biologically active quinoxaline scaffold with the advantageous properties of the trifluoromethoxy group. Its physicochemical profile—characterized by high lipophilicity, metabolic stability, and modulated electronics—makes it an exceptionally valuable building block for the synthesis of novel therapeutic agents. While its low aqueous solubility presents a challenge that must be addressed through formulation, its potential to yield potent, stable, and effective drug candidates is clear. This guide provides the essential data and experimental framework for researchers to confidently incorporate 6-(Trifluoromethoxy)quinoxaline into their drug discovery programs.

References

-

Khlebnikov, A. I., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(1), M1345. [Link]

-

Sharma, R., et al. (2026). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Bentham Science. [Link]

-

MySkinRecipes. (n.d.). 6-(Trifluoromethyl)quinoxaline. MySkinRecipes. Retrieved January 27, 2026, from [Link]

-

Tankov, I., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 883-894. [Link]

-

Abdellattif, M. H., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(3), 318. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoxaline. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

-

Al-Shura, A., et al. (2025). Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Infection and Drug Resistance, Volume 18, 1-13. [Link]

- Abbas, E. M. H., et al. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 193-214.

-

Sravanthi, T., & Singh, A. K. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(48), 35149-35172. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-3-(trifluoromethyl)quinoline. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

-

Kumar, A., & Kumar, V. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(1), 133-177. [Link]

-

Kim, B. H., et al. (2008). Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide. Bulletin of the Korean Chemical Society, 29(1), 131-136. [Link]

-

Kumar, A., & Kumar, V. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 16, 268-293. [Link]

-

Ostrowska, K., & Kurach, E. (2012). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 10(42), 8469-8475. [Link]

-

da Silva, J. C. R., et al. (2021). Quinoxaline, its derivatives and applications: A State of the Art review. Revista Científica da Pró-Reitoria de Pesquisa e Pós-Graduação do IFSP, 10(2), 1-20. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. recipp.ipp.pt [recipp.ipp.pt]

- 4. mdpi.com [mdpi.com]

- 5. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]

- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-(Trifluoromethoxy)quinoxaline | 1215205-43-8 [b2b.sigmaaldrich.com]

- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Trifluoromethoxy)quinoxaline for Advanced Research and Development

This guide provides a comprehensive technical overview of 6-(trifluoromethoxy)quinoxaline, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering in-depth information on its chemical identity, synthesis, properties, and potential applications.

Core Identification and Chemical Structure

CAS Number: 1215205-43-8[1]

Molecular Formula: C₉H₅F₃N₂O

Molecular Weight: 214.14 g/mol [1]

Chemical Name: 6-(Trifluoromethoxy)quinoxaline

Structure:

The structure of 6-(trifluoromethoxy)quinoxaline consists of a bicyclic quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring. The trifluoromethoxy (-OCF₃) group, a key pharmacophore, is substituted at the 6-position of the quinoxaline ring system.

SMILES: FC(F)(F)OC1=CC=C2N=CC=NC2=C1[1]

The trifluoromethoxy group is a bioisostere of other functionalities and is often incorporated into molecules in drug design to enhance metabolic stability, lipophilicity, and binding affinity.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway:

The synthesis of 6-(trifluoromethoxy)quinoxaline can be logically achieved through the reaction of 4-(trifluoromethoxy)-1,2-phenylenediamine with glyoxal .

Sources

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 6-(Trifluoromethoxy)quinoxaline

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 6-(trifluoromethoxy)quinoxaline (CAS No: 364-93-2; Molecular Formula: C₉H₅F₃N₂O; Molecular Weight: 214.15 g/mol ). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to offer a robust predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are engaged with fluorinated heterocyclic scaffolds. We detail not only the predicted spectral features but also the underlying chemical principles and provide standardized protocols for the future empirical acquisition and validation of this data.

Introduction: The Significance of 6-(Trifluoromethoxy)quinoxaline

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of fluorine-containing substituents is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[3] The trifluoromethoxy (-OCF₃) group, in particular, is an attractive substituent due to its strong electron-withdrawing nature and high lipophilicity, which can significantly modulate the pharmacokinetic and pharmacodynamic profile of a parent molecule.[3][4]

6-(Trifluoromethoxy)quinoxaline is therefore a compound of significant interest, serving as a key intermediate in the synthesis of novel kinase inhibitors, antiviral agents, and other bioactive molecules.[4] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an expert-driven prediction of these signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 6-(trifluoromethoxy)quinoxaline. The predictions below are based on established substituent effects on aromatic systems and data from related quinoxaline and trifluoromethoxy-containing compounds.[5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be characterized by five distinct signals in the aromatic region, corresponding to the five protons of the quinoxaline ring system. The trifluoromethoxy group will exert a moderate de-shielding effect on the protons of the benzenoid ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2, H-3 | ~ 8.85 | dd (AB quartet) | J ≈ 2.0, 0.8 Hz | Protons on the pyrazine ring are highly de-shielded due to the two electronegative nitrogen atoms. They will appear as a closely coupled system. |

| H-8 | ~ 8.15 | d | J ≈ 9.2 Hz | H-8 is ortho to a ring nitrogen, resulting in significant de-shielding. It is coupled only to H-7. |

| H-7 | ~ 7.85 | dd | J ≈ 9.2, 2.4 Hz | H-7 is coupled to both H-8 (ortho coupling) and H-5 (meta coupling). |

| H-5 | ~ 7.70 | d | J ≈ 2.4 Hz | H-5 is ortho to the electron-withdrawing -OCF₃ group and will show a small meta coupling to H-7. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide critical information about the carbon skeleton. A key feature will be the signal for the trifluoromethoxy carbon, which is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F).[5]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| C-2, C-3 | ~ 146.0 | s | - | Pyrazine ring carbons, highly de-shielded by adjacent nitrogen atoms. |

| C-4a, C-8a | ~ 142.5, ~140.0 | s | - | Quaternary carbons at the ring junction. |

| C-6 | ~ 150.0 | s | - | Carbon directly attached to the electronegative -OCF₃ group. |

| C-7 | ~ 129.5 | s | - | Aromatic CH carbon. |

| C-8 | ~ 131.0 | s | - | Aromatic CH carbon. |

| C-5 | ~ 120.0 | q | ³JC-F ≈ 1.5 - 2.0 Hz | Carbon ortho to the -OCF₃ group, showing small three-bond coupling to fluorine.[5] |

| -OCF₃ | ~ 121.0 | q | ¹JC-F ≈ 255 - 260 Hz | The trifluoromethyl carbon itself, exhibiting a characteristic large one-bond C-F coupling.[5] |

Experimental Protocol for NMR Data Acquisition

This self-validating protocol ensures high-quality, reproducible data.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Characteristic IR Absorption Bands

The FT-IR spectrum of 6-(trifluoromethoxy)quinoxaline is predicted to be dominated by absorptions from the aromatic system and the strong, characteristic vibrations of the C-F and C-O bonds of the trifluoromethoxy group.

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the quinoxaline ring system. |

| 1620 - 1580 | Aromatic C=N Stretch | Medium | Typical for the C=N bonds within the pyrazine portion of the quinoxaline. |

| 1550 - 1450 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected corresponding to the stretching of C=C bonds in both rings. |

| 1280 - 1240 | Asymmetric C-F Stretch | Very Strong | A very intense band characteristic of the CF₃ group stretch. |

| 1190 - 1150 | Symmetric C-F Stretch | Very Strong | Another very intense band characteristic of the CF₃ group stretch. |

| 1080 - 1020 | Ar-O-C Stretch | Strong | Corresponds to the stretching of the aryl ether linkage. |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | Bending vibrations of the C-H bonds on the substituted benzene ring. |

Experimental Protocol for FT-IR Data Acquisition

Workflow: Solid-State FT-IR Analysis (ATR)

Caption: Protocol for acquiring a solid-state IR spectrum using ATR.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Predicted Mass Spectrum and Fragmentation Pattern

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed is expected to be the protonated molecule [M+H]⁺. Electron Impact (EI) ionization would result in more extensive fragmentation.

Molecular Ion:

-

Formula: C₉H₅F₃N₂O

-

Exact Mass: 214.0354

-

Predicted [M+H]⁺ (ESI): m/z 215.0427

-

Predicted M⁺• (EI): m/z 214.0354 (likely to be an intense peak due to the stable aromatic system)

Logical Fragmentation Pathways: The quinoxaline ring is relatively stable, but fragmentation is expected to initiate from the trifluoromethoxy group, which is the most labile part of the molecule.

Caption: Predicted major fragmentation pathway under EI-MS.

Key Predicted Fragments:

-

m/z 145 [M - CF₃]⁺: Loss of the trifluoromethyl radical is a common fragmentation pathway for such compounds, leaving a resonance-stabilized cation.

-

m/z 129 [M - OCF₃]⁺: Cleavage of the C-O bond results in the loss of the trifluoromethoxy radical, yielding the quinoxalinyl cation.

-

m/z 102 [C₇H₄N]⁺: Subsequent loss of hydrogen cyanide (HCN) from the pyrazine ring of the m/z 129 fragment.

Experimental Protocol for MS Data Acquisition

This protocol is designed for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Workflow: LC-HRMS Analysis

Caption: Workflow for obtaining high-resolution mass data via LC-MS.

Conclusion and Future Directions

This guide presents a detailed, theory-backed prediction of the NMR, IR, and MS spectra of 6-(trifluoromethoxy)quinoxaline. The provided data serves as a valuable reference for any researcher working with this important chemical intermediate. The characteristic quartet in the ¹³C NMR spectrum from the -OCF₃ group, the strong C-F and C-O stretching bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum should serve as reliable diagnostic markers.

It is imperative that these predictions are validated through empirical data acquisition. The protocols outlined herein provide a standardized methodology to achieve this. Future work should focus on the synthesis and full spectroscopic characterization of this compound to confirm and refine the data presented in this guide, thereby contributing a valuable dataset to the broader scientific community.

References

-

Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022). National Institutes of Health (NIH). [Link]

-

6-(Trifluoromethyl)quinoxaline. MySkinRecipes. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). National Institutes of Health (NIH). [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis and characterization of some quinoxaline derivatives and the study of biological activities. (2016). ResearchGate. [Link]

-

6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (n.d.). MDPI. [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). National Institutes of Health (NIH). [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals. [Link]

-

Quinoxaline | C8H6N2. (n.d.). National Institutes of Health (NIH). [Link]

-

Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2022). PubMed. [Link]

Sources

- 1. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 6-(Trifluoromethoxy)quinoxaline in Modern Drug Discovery

An In-depth Technical Guide to the Solubility and Stability of 6-(Trifluoromethoxy)quinoxaline

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Its privileged status stems from its rigid, aromatic structure which allows for precise spatial orientation of substituents to interact with biological targets. The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position represents a strategic chemical modification designed to enhance drug-like properties. The -OCF₃ group is a powerful modulator of physicochemical characteristics; it is highly lipophilic and serves as a metabolically stable bioisostere for other groups, often improving a compound's metabolic profile and membrane permeability.[3][4]

This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to thoroughly characterize the solubility and stability of 6-(Trifluoromethoxy)quinoxaline. Understanding these core parameters is not merely a regulatory checkpoint; it is fundamental to successful drug development, influencing everything from formulation and dosage form design to storage conditions and shelf-life. We will move beyond simple data reporting to explore the causality behind experimental design, ensuring that the methodologies presented are robust, self-validating, and grounded in established scientific principles.

Part 1: Comprehensive Solubility Profiling

A compound's solubility dictates its bioavailability and is a critical factor in its formulation into a viable drug product. The structure of 6-(Trifluoromethoxy)quinoxaline—a largely aromatic, heterocyclic core combined with a lipophilic substituent—suggests poor aqueous solubility but favorable solubility in organic media.[4][5] A precise, quantitative understanding, however, requires rigorous experimental determination.

Expertise in Action: Selecting the Right Solubility Assay

We employ two complementary methods to build a full solubility picture:

-

Thermodynamic Solubility (Shake-Flask Method): This is the gold-standard equilibrium method, defining the true solubility of a compound in a given solvent. It is essential for understanding the compound's behavior in a saturated solution, which is critical for physical stability and predicting potential precipitation issues.

-

Kinetic Solubility (High-Throughput Method): This method measures the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock). It is invaluable for early-stage discovery, providing a rapid assessment of solubility that mimics conditions often encountered in biological screening assays.

Experimental Protocol: Thermodynamic Solubility Determination (ICH Harmonised Guideline)

This protocol is designed to establish a validated equilibrium between the solid and dissolved states of the compound.

-

Preparation: Add an excess amount of solid 6-(Trifluoromethoxy)quinoxaline to a series of vials, each containing a different solvent (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Acetonitrile, DMSO). The excess solid is crucial to ensure saturation is achieved and maintained.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a period sufficient to reach equilibrium. A minimum of 24-48 hours is standard, but the exact time should be validated by sampling at multiple time points (e.g., 24, 48, 72 hours) to confirm the concentration has plateaued.

-

Sample Processing: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solids.

-

Filtration/Centrifugation: Carefully withdraw an aliquot from the supernatant. It is critical to separate the dissolved compound from any remaining solid particles. This is best achieved by centrifugation followed by filtration through a low-binding 0.22 µm filter (e.g., PVDF). This dual-step process minimizes the risk of artificially inflated results from suspended microparticles.

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of 6-(Trifluoromethoxy)quinoxaline using a validated HPLC-UV method against a standard calibration curve.

Illustrative Solubility Data

The following table presents an expected solubility profile for 6-(Trifluoromethoxy)quinoxaline based on its chemical structure. This data is illustrative and should be confirmed experimentally using the protocol described above.

| Solvent System | Solvent Type | Expected Solubility (µg/mL) at 25 °C | Rationale |

| Water | Polar Protic | < 1 | Low polarity and lack of hydrogen bond donors limit aqueous solubility. |

| pH 7.4 Buffer | Aqueous Buffer | < 1 | The quinoxaline core is a very weak base, so pH has minimal effect near neutral.[6] |

| 0.1 M HCl | Acidic Aqueous | 1 - 10 | Slight increase expected due to protonation of the quinoxaline nitrogens, forming a more soluble salt. |

| 0.1 M NaOH | Basic Aqueous | < 1 | No ionizable protons; solubility remains low. |

| Ethanol | Polar Protic | 50 - 200 | Moderate solubility due to a balance of polarity and non-polar character. |

| Acetonitrile | Polar Aprotic | 1000 - 5000 | Good solubility is expected in polar aprotic solvents. |

| Dichloromethane | Chlorinated | > 10000 | High solubility anticipated due to favorable interactions with the aromatic system. |

| DMSO | Polar Aprotic | > 20000 | Excellent solubility is typical for complex organic molecules in this solvent. |

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Assessment.

Part 2: Chemical Stability and Forced Degradation Analysis

Stability testing is a regulatory requirement and a scientific necessity. Forced degradation studies are accelerated experiments designed to predict the long-term stability of a compound, identify potential degradation products, and establish the specificity of analytical methods.[7] These studies are foundational for developing a stability-indicating method, which is a validated analytical procedure that can accurately measure the active ingredient without interference from degradants, impurities, or excipients.[8]

Expertise in Action: A Multi-Condition Stress Testing Strategy

The choice of stress conditions is guided by ICH Q1A recommendations to cover a range of potential degradation pathways. For 6-(Trifluoromethoxy)quinoxaline, we must consider the reactivity of both the quinoxaline ring and the trifluoromethoxy group. The quinoxaline core may be susceptible to hydrolysis or oxidation, while the -OCF₃ group is generally robust but can be cleaved under extreme conditions.

Experimental Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of 6-(Trifluoromethoxy)quinoxaline in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Incubate at 60 °C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 1.0 M NaOH, and dilute for HPLC analysis. The use of elevated temperature accelerates the reaction to generate degradants within a practical timeframe.[7]

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Incubate at 60 °C. Withdraw and neutralize aliquots with 1.0 M HCl at the same time points before dilution and analysis. Quinoxaline structures can be sensitive to alkaline conditions.[9]

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Analyze aliquots at specified time points. H₂O₂ is a common choice for simulating oxidative stress.

-

Thermal Degradation: Store the solid compound in a controlled oven at 80 °C. At each time point, accurately weigh a sample, dissolve it in a suitable solvent, and analyze by HPLC. This tests the intrinsic stability of the solid form.

-

Photostability: Expose the solid compound and a solution (e.g., in quartz cuvettes) to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze samples alongside dark controls at the end of the exposure.

-

Analytical Method: A reverse-phase HPLC method with a C18 column and a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) coupled to a photodiode array (PDA) detector and a mass spectrometer (MS) is essential. The PDA detector allows for peak purity assessment, ensuring that the parent peak is spectrally homogeneous and free from co-eluting degradants. The MS detector provides structural information on any new peaks that appear, aiding in the identification of degradation products.

Illustrative Stability Data

The following table summarizes the expected outcomes from the forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is challenged appropriately.

| Stress Condition | Time | Temperature | Expected Degradation (%) | Potential Degradation Pathway |

| 1.0 M HCl | 24 h | 60 °C | < 5% | Quinoxaline ring is generally stable to acid; -OCF₃ group is highly stable. |

| 1.0 M NaOH | 24 h | 60 °C | 5 - 15% | Potential for nucleophilic attack on the quinoxaline ring system. |

| 3% H₂O₂ | 8 h | RT | 10 - 20% | Oxidation of the nitrogen atoms in the pyrazine ring to form N-oxides is a common pathway for quinoxalines.[10][11] |

| Solid State Heat | 7 days | 80 °C | < 2% | Expected to be highly stable in solid form. |

| Photostability (ICH Q1B) | - | - | 5 - 10% | Aromatic systems can be susceptible to photolytic degradation. |

Workflow for Forced Degradation and Method Development

Caption: Forced Degradation and Stability-Indicating Method Development Workflow.

Conclusion and Forward Outlook

This guide has outlined a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of 6-(Trifluoromethoxy)quinoxaline. Based on its chemical architecture, the compound is anticipated to be a poorly water-soluble but highly stable molecule, with potential liabilities under strong oxidative and basic conditions. The trifluoromethoxy group is expected to confer significant metabolic stability.[3]

The true value of these studies lies not in the data points themselves, but in the understanding they provide. The solubility profile directly informs formulation strategy, guiding the selection of excipients and delivery systems. The stability data is paramount for defining appropriate packaging, storage conditions, and shelf-life, and is a non-negotiable component of any regulatory submission. By following the detailed protocols and understanding the rationale behind them, researchers can confidently characterize this promising molecule, paving the way for its successful development from a laboratory curiosity to a potential therapeutic agent.

References

-

ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Available at: [Link]

-

ResearchGate. Dimorphism and structural modulation in quinoxaline. Available at: [Link]

-

ResearchGate. (2020). Investigation on Y-shaped tri-fluoromethyl substituted quinoxalines: synthesis, optical and morphological studies. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2010). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Available at: [Link]

-

DADUN (University of Navarra). (2016). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Available at: [Link]

-

ResearchGate. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Available at: [Link]

-

MySkinRecipes. 6-(Trifluoromethyl)quinoxaline. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2019). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

-

ResearchGate. (2010). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Available at: [Link]

-

Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Available at: [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]

-

Beilstein Journals. (2012). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

-

ResearchGate. (2013). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Available at: [Link]

-

MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Available at: [Link]

-

PubMed. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Available at: [Link]

-

YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. Available at: [Link]

-

Wikipedia. List of miscellaneous 5-HT2A receptor agonists. Available at: [Link]

-

Oriental Journal of Chemistry. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Available at: [Link]

-

ResearchGate. (2011). Images of pyrrolvinyl quinoxaline in different solvents. Available at: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-(Trifluoromethyl)quinoxaline [myskinrecipes.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpp.com [ijrpp.com]

- 9. researchgate.net [researchgate.net]

- 10. Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Quinoxaline Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Quinoxaline Core

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a cornerstone in the field of medicinal chemistry.[1] Its unique structural and electronic properties, including a planar, aromatic system rich in nitrogen atoms, make it a versatile scaffold for the design of therapeutic agents.[2] The ability to readily modify the quinoxaline core at various positions allows for the fine-tuning of physicochemical properties and biological activity, leading to a broad spectrum of pharmacological applications.[1] Quinoxaline derivatives have demonstrated significant potential in the treatment of a wide range of diseases, including cancer, viral and bacterial infections, and inflammatory conditions.[3][4] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of quinoxaline derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties of Quinoxalines

The fundamental quinoxaline structure is a colorless to pale yellow crystalline solid or oil with a melting point of 29-32 °C and a boiling point of 220-223 °C.[5] It is soluble in water and alcohol and exhibits weak basicity with a pKa of 0.60.[5] The true value of the quinoxaline scaffold lies in the ability to modulate these properties through the introduction of various substituents on both the benzene and pyrazine rings. These modifications significantly impact the compound's solubility, lipophilicity, and electronic distribution, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategies for Quinoxaline Derivatives

The most prevalent and versatile method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] This reaction is often catalyzed by acids and can be carried out under various conditions, including reflux and microwave irradiation.[6][7] The choice of reactants and conditions allows for the introduction of a wide array of substituents, leading to a diverse library of quinoxaline derivatives.

Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinoxalines

This protocol outlines a general procedure for the synthesis of 2,3-disubstituted quinoxalines via the condensation of an o-phenylenediamine and a 1,2-diketone.

Materials:

-

Substituted o-phenylenediamine (1.0 mmol)

-

Substituted 1,2-diketone (e.g., benzil) (1.0 mmol)

-

Ethanol (10 mL)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the o-phenylenediamine and the 1,2-diketone in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 2,3-disubstituted quinoxaline.

Modern Synthetic Approaches: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained traction as a rapid and efficient method for the preparation of quinoxaline derivatives. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[7]

Quinoxaline Derivatives in Oncology

The quinoxaline scaffold is a prominent feature in a multitude of anticancer agents, with derivatives exhibiting a range of mechanistic actions, including kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[6][7]

Structure-Activity Relationship (SAR) of Anticancer Quinoxalines

The anticancer activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. Key SAR insights include:

-

Positions 2 and 3: Substitutions at these positions are critical for activity. The introduction of aryl or heteroaryl groups can significantly enhance antiproliferative effects. For instance, 2,3-difuranyl derivatives have shown superior activity compared to their 2,3-diphenyl counterparts against various cancer cell lines.[8]

-

Position 6: The presence of electron-withdrawing groups, such as a nitro group, or halogens at this position can influence the electronic properties of the ring and impact biological activity.

-

Hybrid Molecules: Fusing the quinoxaline nucleus with other pharmacologically active moieties, such as coumarin or urea, has proven to be a successful strategy for developing potent anticancer agents.[2][9]

Quinoxalines as Kinase Inhibitors

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[8]

-

VEGFR Inhibitors: Several quinoxaline-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis. These inhibitors typically feature a urea or amide linkage, mimicking the structure of known kinase inhibitors like sorafenib.[1]

-

IKKβ Inhibitors: Quinoxaline urea analogs have been identified as potent inhibitors of IKKβ, a kinase involved in the NF-κB signaling pathway, which is constitutively active in many cancers, including pancreatic cancer.[2][5]

Below is a diagram illustrating the general mechanism of action of a quinoxaline-based kinase inhibitor.

Caption: Quinoxaline kinase inhibitors competitively block the ATP-binding site of kinases.

Clinically Approved Anticancer Drug: Erdafitinib

Erdafitinib is an orally bioavailable pan-fibroblast growth factor receptor (FGFR) inhibitor that contains a quinoxaline moiety.[10] It is approved for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[11]

A facile and practical synthetic route for erdafitinib has been developed.[7] The key final step involves a palladium-catalyzed cross-coupling reaction.

Materials:

-

7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (1.0 eq)

-

N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine (0.97 eq)

-

Pd2(dba)3 (0.019 eq)

-

Xantphos (0.05 eq)

-

t-BuONa (1.2 eq)

-

Toluene

Procedure:

-

To a mixture of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine, Pd2(dba)3, Xantphos, and t-BuONa, add toluene.

-

Heat the reaction mixture at 100 °C for 8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and filter.

-

Dilute the filtrate with ethyl acetate and wash with water followed by brine.

-

Dry the organic layer over Na2SO4 and evaporate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to obtain erdafitinib as a yellow solid (80% yield).[7]

Antiviral Applications of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as antiviral agents, with activity against a range of viruses, including influenza and coronaviruses.[12][13]

Influenza Virus Inhibitors

Certain quinoxaline derivatives have been identified as inhibitors of the influenza virus NS1 protein, a non-structural protein that plays a crucial role in viral replication and evasion of the host immune response.[13][14] These compounds are thought to bind to the dsRNA-binding domain of NS1, thereby disrupting its function.[5]

The following diagram illustrates the workflow for identifying quinoxaline-based NS1 inhibitors.

Caption: A typical workflow for the discovery of quinoxaline-based influenza NS1 inhibitors.

Anti-Coronavirus Activity

In the wake of the COVID-19 pandemic, there has been significant interest in identifying new antiviral agents. Molecular docking studies have suggested that certain quinoxaline derivatives can bind to the main protease of SARS-CoV-2, an enzyme essential for viral replication, indicating their potential as COVID-19 therapeutics.[12]

Antibacterial and Antifungal Quinoxaline Derivatives

The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[15]

Antibacterial Activity

Quinoxaline derivatives have shown activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The mechanism of action for some quinoxaline-1,4-di-N-oxides is believed to involve bioreduction to generate reactive oxygen species (ROS), which then cause DNA damage.[4]

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Quinoxaline Derivative | MRSA | 1-4 | [9] |

| Quinoxaline 1,4-di-N-oxide Esters | Nocardia spp. | ≤ 1 | [4] |

Antifungal Activity

Several quinoxaline derivatives have demonstrated potent antifungal activity. For example, compounds 5j and 5t exhibited superior activity against the plant pathogen Rhizoctonia solani compared to the commercial fungicide azoxystrobin, with EC50 values of 8.54 and 12.01 µg/mL, respectively.[12] Additionally, 3-hydrazinoquinoxaline-2-thiol has shown promising activity against various Candida species.[1]

Other Therapeutic Applications

The versatility of the quinoxaline scaffold extends to other therapeutic areas, including antimalarial and anti-inflammatory applications.

Antimalarial Quinoxalines

Quinoxaline derivatives have shown promise as antimalarial agents, with some compounds exhibiting potent activity against Plasmodium falciparum.[16] For instance, a lead anti-schistosomal quinoxaline compound demonstrated an IC50 of 22 nM against the 3D7 strain of P. falciparum.[16]

Table 2: Antimalarial Activity of a Quinoxaline Derivative

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Compound 22 | 3D7 | 22 | [16] |

| Compound 22 | Dd2 (multi-drug resistant) | 32 | [16] |

Clinically Relevant Quinoxaline-Containing Drugs

Beyond erdafitinib, several other drugs containing the quinoxaline scaffold have reached the market, highlighting the clinical success of this heterocycle.

-

Varenicline (Chantix): A partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[17]

-

Brimonidine: An antiglaucoma agent.[5]

-

Quinacillin: An antibacterial agent.[5]

Synthesis of Varenicline

The synthesis of varenicline is a multi-step process that involves the construction of a complex tetracyclic ring system. A key step in one reported synthesis is the reaction of a diamine intermediate with glyoxal to form the quinoxaline ring.[18]

Conclusion and Future Perspectives

The quinoxaline scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. Its synthetic tractability and the ability to modulate its physicochemical and biological properties through substitution have led to the discovery and development of a wide array of therapeutic agents. From anticancer and antiviral drugs to antibacterial and antimalarial compounds, quinoxaline derivatives continue to make a significant impact on human health.

Future research in this area will likely focus on several key aspects:

-

Novel Synthetic Methodologies: The development of more efficient, green, and sustainable methods for the synthesis of quinoxaline derivatives will be crucial for accelerating drug discovery efforts.

-

Targeted Drug Design: A deeper understanding of the molecular interactions between quinoxaline derivatives and their biological targets will enable the rational design of more potent and selective inhibitors.

-

Combinatorial Therapies: Exploring the use of quinoxaline-based drugs in combination with other therapeutic agents may offer synergistic effects and overcome drug resistance.

The continued exploration of the chemical space around the quinoxaline nucleus holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- Al-Subeh, T., Al-Masoudi, N. A., & Al-Salihi, N. A. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2355–2362.

- Tang, X., Zhou, Q., Zhan, W., Hu, D., Zhou, R., Sun, N., Chen, S., Wu, W., & Xue, W. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(45), 28226–28235.

- BenchChem. (2025). Structure-Activity Relationship (SAR)

- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Current Issues in Molecular Biology, 46(7), 5923–5936.

- Deredge, D., Gentry, J., & He, J. (2021). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127711.

- El-Nakkady, S. S., El-Gazzar, M. G., & El-Telbani, E. M. (2021). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 26(11), 3326.

- Geda, S. M., Abdel-Aziz, M., & El-Gazzar, M. G. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Bioorganic Chemistry, 116, 105342.

- Geda, S. M., Abdel-Aziz, M., & El-Gazzar, M. G. (2021). Structure activity relationship (SAR)

- Hassan, A. A., & Abdel-Aziz, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586.

- Montero, V., Bouz, G., & Zitko, J. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 272, 116360.

- Taylor & Francis. (2024). Full article: Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis.

- Taylor & Francis Online. (2024). Full article: Development of an improved and facile synthesis route of the FGFR inhibitor erdafitinib. Taylor & Francis Online.

- Varela-M, C. A., Frank-P, D. E., & Aburto-V, L. G. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules, 29(19), 4567.

-

ResearchGate. (n.d.). Top view of the active site of the kinase with the docking. ResearchGate. Retrieved January 27, 2026, from [Link]

- ACS Publications. (2023). A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib | Organic Letters.

- Abdelaal, M. M. A., Gibhard, L., & Taylor, D. (2021). Quinoxaline-Based Anti-Schistosomal Compounds Have Potent Anti-Malarial Activity. Molecules, 26(16), 4983.

- Google Patents. (n.d.). WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof. Google Patents.

- Bouz, G., Montero, V., & Zitko, J. (2021).

- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.

-

ResearchGate. (n.d.). New and convergent synthesis of erdafitinib. ResearchGate. Retrieved January 27, 2026, from [Link]

- Taylor & Francis. (2021). Synthesis of a Nitroxide Spin-labeled Varenicline (Chantix)

-

Taylor & Francis Online. (n.d.). Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

- PubMed. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR)

-

MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. ResearchGate. Retrieved January 27, 2026, from [Link]

-

PMC. (n.d.). Discovery and development of varenicline for smoking cessation. PMC. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Minimum Inhibitory Concentrations (MICs, mg/l) of 15 quinoxaline derivatives. ResearchGate. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Allosteric Quinoxaline-Based Inhibitors of the Flavivirus NS2B/NS3 Protease | Request PDF. ResearchGate. Retrieved January 27, 2026, from [Link]

-

PMC. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC. Retrieved January 27, 2026, from [Link]

- Asian Journal of Chemistry. (2002). Synthesis and Antibacterial Activity of 1,4-Quinoxaline Derivatives | Asian Journal of Chemistry. Asian Journal of Chemistry.

Sources

- 1. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2020208592A1 - Process for preparation of erdafitinib, its purification and amorphous solid dispersion - Google Patents [patents.google.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. mdpi.com [mdpi.com]

- 5. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 12. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinoxaline-Based Anti-Schistosomal Compounds Have Potent Anti-Malarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Varenicline synthesis - chemicalbook [chemicalbook.com]

The Trifluoromethoxy Group: A Keystone for Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the "Magic" Methyl

In the intricate chess game of drug design, where the modification of a single atom can dramatically alter a molecule's fate, medicinal chemists are in a constant search for functional groups that can predictably and positively influence a compound's pharmacokinetic and pharmacodynamic profile. While the "magic methyl" group has long been a celebrated tool for its ability to enhance potency and metabolic stability, the trifluoromethoxy (OCF₃) group has emerged as a powerful and, in many ways, superior alternative for fine-tuning the properties of drug candidates.[1] Its unique electronic and steric characteristics offer a compelling suite of advantages, from enhancing metabolic stability and membrane permeability to modulating target binding and pKa.[2] This guide provides a comprehensive technical overview of the strategic application of the trifluoromethoxy group in contemporary drug design, grounded in mechanistic principles and supported by field-proven examples.

Pillar I: Unveiling the Physicochemical Uniqueness of the Trifluoromethoxy Group